N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide
Description
This compound features a cyclohexanecarboxamide core linked to a thiophen-2-yl ethyl group and a 4-fluoro-3-methylbenzenesulfonyl moiety. The fluorine atom may further modulate pharmacokinetics, such as bioavailability and half-life, by reducing susceptibility to oxidative metabolism .
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S2/c1-14-12-16(9-10-17(14)21)27(24,25)19(18-8-5-11-26-18)13-22-20(23)15-6-3-2-4-7-15/h5,8-12,15,19H,2-4,6-7,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXCKLGPDZBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Thiophene Derivative Formation: The thiophene ring is introduced through a condensation reaction with a suitable thiophene precursor.
Coupling Reaction: The sulfonyl intermediate is then coupled with the thiophene derivative under specific conditions to form the desired product.
Cyclohexanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
N-[2-(Thiophen-2-yl)ethyl]cyclohexanecarboxamide
- Key Difference : Lacks the 4-fluoro-3-methylbenzenesulfonyl group.
- Impact : Simpler structure with reduced molecular weight (263.38 g/mol vs. ~440–460 g/mol for the target compound). The absence of sulfonyl and fluorine groups likely decreases polarity and metabolic stability, as seen in analogs like ST093181 .
18F-FCWAY and 18F-Mefway
Substituent Variations
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Key Difference : Replaces fluorine with chlorine and incorporates a sulfamoyl group.
- Impact: Chlorine’s larger atomic radius and lower electronegativity may reduce binding specificity compared to fluorine. The sulfamoyl group (vs.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide
- Key Difference : Sulfanyl (S–) instead of sulfonyl (SO₂–) linkage.
- IR spectra of sulfonyl-containing compounds show distinct C=S stretches (~1247–1255 cm⁻¹), absent in sulfanyl analogs .
Complex Heterocyclic Derivatives
N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide
- Key Difference : Incorporates a triazole ring and trifluoromethyl group.
- Impact : The triazole moiety may enhance π-π stacking interactions, while the trifluoromethyl group increases lipophilicity. Such modifications could improve CNS penetration compared to the target compound’s simpler structure .
Physicochemical and Spectroscopic Properties
Table 1: Structural and Functional Group Comparisons
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 431.5 g/mol. Its structure features a sulfonamide group, a thiophene ring, and trifluoromethyl substituents, which may contribute to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide |
| Molecular Formula | C22H22F4N2O3S2 |
| Molecular Weight | 431.5 g/mol |
| InChI | InChI=1S/C21H17F4NO3S2/c1-13-10-16(7-8-17(13)22)31(28,29)19(18-6-3-9-30-18)12-26-20(27)14-4-2-5-15(11-14)21(23,24)25/h2-11,19H,12H2,1H3,(H,26,27) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets include enzymes and receptors involved in various cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes that regulate metabolic pathways.
- Receptor Modulation : It can interact with receptors that influence signal transduction pathways.
- Gene Expression Regulation : By modulating these pathways, the compound may affect gene expression related to cell growth and proliferation.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For example:
-
Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as breast and lung cancers by inducing apoptosis through caspase activation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Apoptosis induction via caspases A549 (Lung) 15 Cell cycle arrest at G1 phase
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
-
Case Study 2 : Animal models treated with the compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 150 200 Compound Treatment 50 80
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound:
| Compound Name | Biological Activity |
|---|---|
| N-[4-(trifluoromethyl)phenyl]sulfonamide | Moderate enzyme inhibition |
| N-[4-fluorobenzenesulfonyl]acetamide | Weak anti-inflammatory effects |
| N-[2-(thiophen-3-yl)]benzamide | Low antitumor activity |
Mechanistic Insights
Research has provided insights into the mechanistic pathways through which this compound exerts its effects:
-
Signal Transduction Pathways : The compound appears to inhibit the MAPK/ERK pathway, leading to reduced cell proliferation.
- Pathway Analysis : Western blot analysis confirmed decreased phosphorylation of ERK1/2 in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
